N-piperidin-4-ylbenzenesulfonamide
Overview
Description
N-piperidin-4-ylbenzenesulfonamide is a chemical compound with the CAS Number: 203663-15-4. It has a linear formula of C11H16N2O2S . The compound has a molecular weight of 240.33 .
Molecular Structure Analysis
The InChI code for N-piperidin-4-ylbenzenesulfonamide is 1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 . This indicates the presence of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule.Scientific Research Applications
Application
N-piperidin-4-ylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Methods of Application
Sulfonamides are administered orally or topically depending on the specific drug and the condition being treated .
Biochemistry
Application
N-piperidin-4-ylbenzenesulfonamide derivatives have been studied as activators of hypoxia-inducible factor 1 pathways .
Methods of Application
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The specific results or outcomes obtained from this application are not provided in the source .
Drug Design
Application
Piperidines, including N-piperidin-4-ylbenzenesulfonamide, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Methods of Application
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Synthesis of Piperidine Derivatives
Application
N-piperidin-4-ylbenzenesulfonamide can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Methods of Application
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Proteomics Research
Application
N-piperidin-4-ylbenzenesulfonamide can be used in proteomics research .
Methods of Application
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The specific results or outcomes obtained from this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
N-piperidin-4-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWDFANHJGRRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406508 | |
Record name | N-piperidin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylbenzenesulfonamide | |
CAS RN |
203663-15-4 | |
Record name | N-piperidin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-4-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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